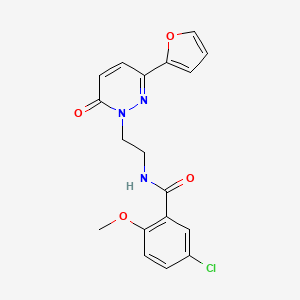

5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide

Description

This compound is a benzamide derivative featuring a pyridazine-furan hybrid scaffold. Its structure comprises a 5-chloro-2-methoxybenzamide core linked via an ethyl chain to a 3-(furan-2-yl)-6-oxopyridazine moiety. The compound’s synthesis typically involves coupling halogenated benzamide intermediates with functionalized pyridazine derivatives under alkaline conditions (e.g., using potassium carbonate in DMF) .

Key structural attributes include:

- Chlorine substituent at position 5 of the benzamide ring, enhancing lipophilicity and influencing receptor binding.

- Methoxy group at position 2, which modulates electronic effects and steric hindrance.

- Ethyl bridge connecting the benzamide and pyridazine-furan units, providing conformational flexibility.

Properties

IUPAC Name |

5-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-25-15-6-4-12(19)11-13(15)18(24)20-8-9-22-17(23)7-5-14(21-22)16-3-2-10-26-16/h2-7,10-11H,8-9H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSOKXPRTXYSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide typically involves multiple steps:

Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Furan Ring Introduction: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester reacts with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

Benzamide Formation: The final step involves the coupling of the pyridazinone-furan intermediate with 5-chloro-2-methoxybenzoic acid or its derivatives using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones under hydrogenation conditions.

Substitution: The chloro group on the benzamide can be substituted with various nucleophiles (e.g., amines, thiols) to form a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone can produce dihydropyridazinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their activity. The furan and pyridazinone moieties might facilitate binding to specific sites, while the benzamide core could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide with structurally or functionally related compounds, emphasizing differences in substituents, physicochemical properties, and biological activity.

Key Observations:

Core Heterocycles: The target compound’s pyridazine-furan system distinguishes it from quinolinone-based analogs (e.g., 19j) and sulfonamide derivatives (e.g., cyclohexyl-linked benzamide). Pyridazine derivatives often exhibit improved metabolic stability compared to furan or quinolinone analogs . The furan moiety in the target compound may enhance π-π stacking interactions in biological targets, a feature absent in purely pyridazine or benzamide derivatives .

Substituent Effects :

- Chlorine and Methoxy Groups : Common in all listed benzamide analogs, these groups enhance lipophilicity and modulate electronic effects. However, the ethyl linker in the target compound reduces steric hindrance compared to rigid amine linkages (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine ) .

- Trifluoromethyl Groups (e.g., in 19j ): Increase antibacterial potency but may reduce CNS penetration due to higher molecular weight .

For example, trifluoromethyl-substituted quinolinones (e.g., 19j) show Gram-positive activity, whereas sulfonamide-linked benzamides target enzymatic pathways .

Biological Activity

5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is a synthetic compound notable for its complex structure, which integrates a chloro group, a furan moiety, and a pyridazinone derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide is , with a molecular weight of 373.79 g/mol. The structure features key functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClN3O4 |

| Molecular Weight | 373.79 g/mol |

| CAS Number | 946314-63-2 |

Research indicates that compounds similar to 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide exhibit significant biological activities by modulating cellular pathways involved in tumorigenesis. These compounds may inhibit specific kinases or transcription factors associated with cancer cell proliferation and survival, suggesting a potential role in targeted cancer therapies.

Antitumor Activity

Several studies have evaluated the antitumor activity of furan derivatives similar to this compound. For instance, newly synthesized derivatives have shown promising results against various human lung cancer cell lines, demonstrating significant cytotoxic effects in both two-dimensional (2D) and three-dimensional (3D) culture systems. The following table summarizes the IC50 values for selected compounds tested against A549, HCC827, and NCI-H358 lung cancer cell lines:

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |

| Compound 9 | 5.13 ± 0.97 | 7.02 ± 3.25 | Not reported |

| Compound 15 | Non-active | Low activity | Low activity |

These findings suggest that while some compounds exhibit high selectivity and potency against cancer cells, they may also affect normal cell lines, indicating the need for further optimization to reduce potential toxicity .

Mechanistic Studies

Mechanistic studies have shown that these compounds can interact with various biological targets, including enzymes and receptors involved in signaling pathways critical for tumor growth and survival. Techniques such as molecular docking studies and enzyme inhibition assays are employed to elucidate these interactions further.

Case Studies

In one notable study, the biological activity of several furan-based compounds was assessed using both in vitro assays on cancer cell lines and in vivo models. The results indicated that modifications to the furan and pyridazinone moieties could significantly enhance antitumor efficacy while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzamide, and what reagents are critical for key steps?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Cyclization : Formation of the pyridazinone core via condensation reactions under acidic or basic conditions.

- Amide Coupling : Reaction of the pyridazinone-ethylamine intermediate with 5-chloro-2-methoxybenzoyl chloride using coupling agents like HATU or EDCI .

- Functionalization : Introduction of the furan moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents .

- Key Reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and thionyl chloride (chlorination) are often used in intermediate steps .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, particularly for the furan and pyridazinone moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Chromatography : HPLC or UPLC to assess purity (>95% required for biological assays) .

- Spectrofluorometry : To study electronic transitions and potential fluorescence, useful for tracking cellular uptake in pharmacological studies .

Q. How can researchers evaluate the compound’s biological activity in preclinical studies?

- Methodological Answer :

- In vitro assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ADP-Glo™ kinase assay) to identify molecular targets .

- Antimicrobial Activity : Broth microdilution to determine MIC/MBC values against bacterial/fungal strains .

- Cell-Based Studies : MTT assays for cytotoxicity profiling using cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to test variables like temperature (e.g., 60–100°C for cyclization), solvent polarity (DMF vs. THF), and catalyst loading .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in heterocycle formation .

- Workflow Integration : In-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor reaction progress in real time .

Q. How should contradictory data in biological activity studies be resolved (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required for conclusive results) .

- Assay Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Structural Confirmation : Revisit NMR assignments to ensure no stereochemical errors (e.g., Z/E isomerism in amide bonds) .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or EGFR .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, logP, and CYP450 interactions .

- MD Simulations : GROMACS for assessing binding stability over time (≥50 ns simulations recommended) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?

- Methodological Answer :

- Core Modifications :

- Replace the furan ring with thiophene or pyrrole to alter electron density and H-bonding capacity .

- Vary the methoxy group’s position on the benzamide to study steric effects on target binding .

- Functional Group Additions : Introduce sulfonamide or trifluoromethyl groups to improve metabolic stability .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria).

- Resolution Steps :

Verify assay conditions (e.g., agar dilution vs. broth microdilution) .

Test against isogenic bacterial strains to isolate resistance mechanisms.

Cross-reference with structural analogs (e.g., 2-chloro-6-fluoro derivatives) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.